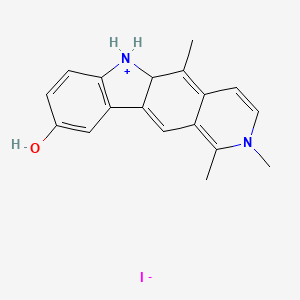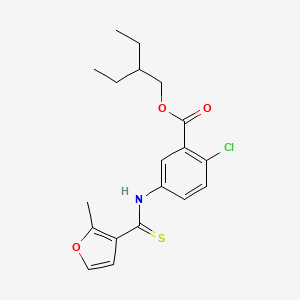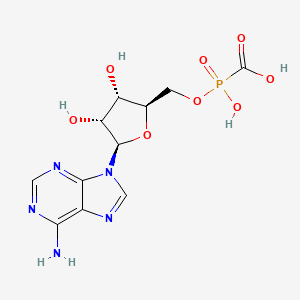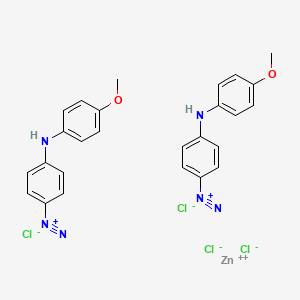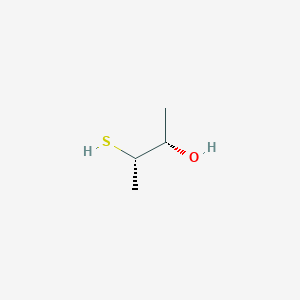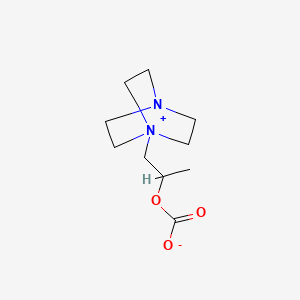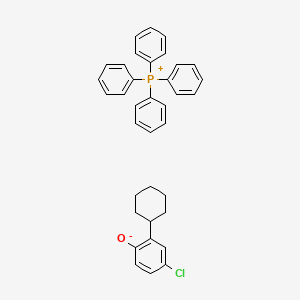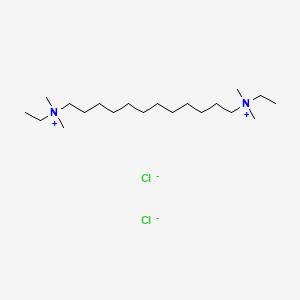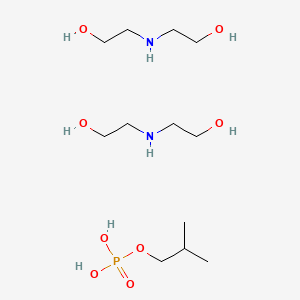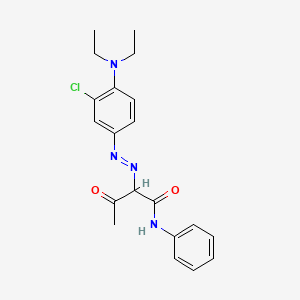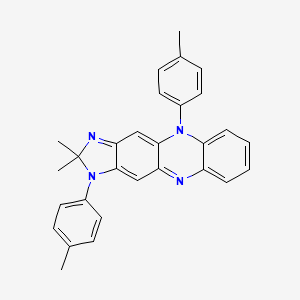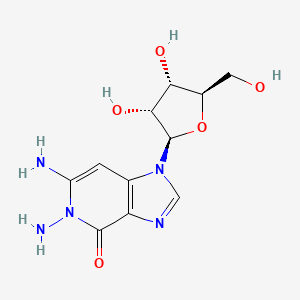
4H-Imidazo(4,5-c)pyridin-4-one, 5,6-diamino-1,5-dihydro-1-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 344512 involves specific reaction conditions and routes. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized protocols to ensure high yield and purity .
Chemical Reactions Analysis
NSC 344512 undergoes various chemical reactions, including:
Reduction: Specific reducing agents can be used to modify its structure, although detailed conditions are proprietary.
Substitution: It can undergo substitution reactions, particularly electrophilic additions, under specific conditions.
Common reagents used in these reactions include trifluoromethanesulfonic acid and BF3-H2O, which facilitate halogenation and other modifications . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 344512 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential as a catalyst.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 344512 involves its interaction with ion channels and synaptic-related genes. It influences the expression of genes coding for calcium and potassium voltage-gated channel subunits, as well as glutamatergic and GABAergic receptors . This modulation of ion influx and synaptic transmission is crucial for its effects on neuronal excitability and function.
Comparison with Similar Compounds
NSC 344512 can be compared with other compounds that influence ion channels and synaptic activity, such as:
Cannabinol (CBN): Similar to NSC 344512, CBN influences ion channels and synaptic-related genes, making it relevant in neurological research.
Other NSC Compounds: Various other compounds in the NSC series have been studied for their effects on ion channels and synaptic activity.
NSC 344512 is unique due to its specific molecular structure and the precise pathways it influences, which distinguishes it from other similar compounds.
Properties
CAS No. |
91713-22-3 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
5,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H15N5O5/c12-6-1-4-7(10(20)16(6)13)14-3-15(4)11-9(19)8(18)5(2-17)21-11/h1,3,5,8-9,11,17-19H,2,12-13H2/t5-,8-,9-,11-/m1/s1 |
InChI Key |
UTVYRLCIIIIABF-MGUDNFKCSA-N |
Isomeric SMILES |
C1=C(N(C(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N |
Canonical SMILES |
C1=C(N(C(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


